1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one
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Overview
Description
1-(1,1-difluoro-6-azaspiro[25]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one is a synthetic organic compound that features a unique spirocyclic structure
Preparation Methods
The synthesis of 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps. The synthetic route generally starts with the preparation of the spirocyclic core, followed by the introduction of the indole moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(1,1-difluoro-
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)11-16(17)5-7-21(8-6-16)15(22)9-12-10-20-14-4-2-1-3-13(12)14/h1-4,10,20H,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHRWIVEMOAXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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